ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Non-linear Optical Materials and Molecular Interactions
Research indicates that pyrrole derivatives possess properties suitable for applications in non-linear optical (NLO) materials. Studies combining experimental techniques with density functional theory (DFT) have characterized compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its analogs, revealing their potential in the formation of new heterocyclic compounds and NLO materials due to their high first hyperpolarizability values (Singh et al., 2014). This suggests that similar complex pyrrole derivatives could be explored for their optical properties and applications in materials science.
Molecular Structure and Hydrogen Bonding
Another area of interest is the investigation of molecular structures and hydrogen-bonding patterns. The detailed structural analysis of various pyrrole derivatives, including those with modifications at different positions, has revealed insights into their molecular assembly, spectroscopic characteristics, and inter-/intra-molecular hydrogen bonding (Senge & Smith, 2005). These studies underline the importance of pyrrole derivatives for understanding molecular interactions and designing molecules with desired physical and chemical properties.
Chemical Reactivity and Synthesis of Heterocyclic Compounds
Pyrrole derivatives have been shown to be key precursors in the synthesis of a wide range of heterocyclic compounds. Their reactivity has been explored through various synthetic routes, leading to the development of novel compounds with potential applications in drug discovery and materials science. For instance, the synthesis and characterization of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate and similar molecules have provided valuable insights into the chemical reactivity of pyrrole derivatives and their utility in creating new heterocyclic structures (Singh et al., 2013).
Mechanism of Action
Target of Action
CCG-17253 primarily targets the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular functions, including cell adhesion, migration, invasion, and proliferation . The compound also interacts with myocardin-related transcription factor A (MRTF-A) , which plays a vital role in stimulating transcriptional activity of serum response factor (SRF) .
Mode of Action
CCG-17253 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits the nuclear accumulation of MRTF-A , likely disrupting Rho signaling through functional inhibition of SRF transcriptional activity . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A/B, preventing their interaction with importin α/β1 and inhibiting their nuclear import .
Biochemical Pathways
CCG-17253 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF . The compound also modulates mitochondrial functions , inhibiting the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes .
Pharmacokinetics
The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy
Result of Action
CCG-17253 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines . The compound also modulates mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Action Environment
Environmental factors can potentially impact microbial growth, the phytochemical content, and the physical appearance of microgreens bound for the market
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-4-26-17(25)15-10(2)16(20-11(15)3)13(24)9-27-18-21-22-19-23(18)12-7-5-6-8-14(12)28-19/h5-8,20H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGTXTLPTHCIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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